Phallisacin
Descripción
Structure
2D Structure
Propiedades
Número CAS |
58286-46-7 |
|---|---|
Fórmula molecular |
C37H50N8O14S |
Peso molecular |
862.9 g/mol |
Nombre IUPAC |
2-[28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C37H50N8O14S/c1-15(2)25-32(54)44-26(27(49)36(57)58)33(55)41-23-12-60-34-19(18-6-4-5-7-20(18)42-34)9-21(29(51)40-22(30(52)43-25)10-37(59,13-46)14-47)39-28(50)16(3)38-31(53)24-8-17(48)11-45(24)35(23)56/h4-7,15-17,21-27,42,46-49,59H,8-14H2,1-3H3,(H,38,53)(H,39,50)(H,40,51)(H,41,55)(H,43,52)(H,44,54)(H,57,58) |
Clave InChI |
CUMAQJMTVOVGKD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C(C)C)C(C(=O)O)O |
Origen del producto |
United States |
Biogenetic Pathways and Enzymological Mechanisms of Phallisacin
Ribosomal Synthesis and Post-Translational Modification (RiPP) Pathways
The formation of phallisacin is a complex, multi-step process orchestrated by a dedicated set of enzymes that modify a genetically encoded precursor peptide. nih.govresearchgate.net The pathway involves the initial synthesis of a proprotein on the ribosome, which then undergoes significant enzymatic tailoring to yield the mature bicyclic structure. nih.govasm.org
The journey to synthesizing this compound begins with a gene from the MSDIN family, which is transcribed and translated into a proprotein. pnas.orgresearchgate.net These proproteins are typically 34 to 35 amino acids in length. nih.govnih.govpnas.org Structurally, the proprotein is composed of a conserved N-terminal "leader" sequence, a central hypervariable "toxin" region that contains the seven amino acids destined to become this compound, and a C-terminal "follower" sequence. nih.govasm.orgunl.edu The specific MSDIN gene encoding the this compound precursor is just one of many related genes within the Amanita genome, each capable of producing a different cyclic peptide. unl.edunih.gov
The first major post-translational modification is the excision and cyclization of the core heptapeptide (B1575542) from the proprotein. This critical step is catalyzed by a specialized serine protease from the prolyl oligopeptidase (POP) family, specifically an isoform known as prolyl oligopeptidase B (POPB). wu.ac.thgoogle.comnih.gov The proprotein is engineered with invariant proline residues that flank the toxin region, serving as recognition sites for POPB. asm.orgnih.gov POPB performs two cleavages. The first is a hydrolytic cut to release the C-terminal follower sequence. The second cleavage is a transpeptidation reaction, where the enzyme simultaneously cleaves the N-terminal leader peptide and forms a new peptide bond between the N-terminal and C-terminal amino acids of the heptapeptide core, resulting in a monocyclic peptide intermediate. nih.gov
The structural diversity observed among the various phallotoxins is largely due to subsequent modifications, primarily hydroxylations at different positions on the peptide ring. researchgate.netsci-hub.se While the specific enzymes that hydroxylate the this compound precursor have not been definitively characterized, studies on the biosynthesis of the related amatoxins have identified key oxygenases, including a cytochrome P450 (P450-29) and a flavin-dependent monooxygenase (FMO1), that are essential for hydroxylation. pnas.org It is highly probable that homologous enzymes perform these modifications in the this compound pathway. Another modification seen in the phallotoxin family is the epimerization of L-amino acids to their D-isoforms, such as the D-threonine found in phalloidin (B8060827). nih.govwikipedia.org The exact enzymes responsible for this stereochemical change remain to be identified. researchgate.net
A defining structural feature of this compound and all phallotoxins is the tryptathionine bridge, an unusual thioether crosslink between the indole (B1671886) ring of a tryptophan residue and the sulfur atom of a cysteine residue. smolecule.comnih.govnih.gov This bond creates the second ring of the bicyclic structure and is essential for its biological activity. nih.gov Evidence suggests that a flavin mono-oxygenase, FMO1, is the enzyme responsible for catalyzing this crucial step. google.compnas.org The proposed mechanism involves an FMO1-mediated "cryptic" hydroxylation of the tryptophan indole ring, which activates it for a spontaneous nucleophilic attack by the cysteine thiol, forming the stable tryptathionine linkage. google.com In phallotoxins like this compound, this bridge exists as a thioether, whereas in the amatoxin family it undergoes further oxidation to a sulfoxide. nih.govsci-hub.se
Characterization of Hydroxylation and Epimerization Enzymes
Genetic Basis of this compound Biosynthesis
The capacity of Amanita phalloides to produce this compound and a host of other cyclic peptides is rooted in its unique genetic architecture, specifically the expansion and diversification of the MSDIN gene family. nih.govpnas.org
The genes that encode the precursor peptides for all amatoxins and phallotoxins belong to a single large family named MSDIN, after the conserved methionine-serine-aspartic acid-isoleucine-asparagine sequence found in the leader peptide. researchgate.netresearchgate.net A key genomic feature of toxic Amanita species in the section Phalloideae is a massive expansion of this gene family. pnas.org Genomes of A. phalloides and A. bisporigera contain approximately 30 to 40 distinct MSDIN genes. nih.gov This contrasts sharply with other toxin-producing genera, such as Galerina, which may possess only a single MSDIN gene for α-amanitin, or Lepiota, which has only a few. pnas.org This genetic expansion in Amanita provides a rich substrate for evolution, allowing for the production of a wide arsenal (B13267) of cyclic peptides, including the various phallotoxins like this compound, from the numerous gene paralogs. nih.govpnas.org
Table 1: Key Genes and Enzymes in this compound Biosynthesis This table summarizes the primary genetic and enzymatic components involved in the biosynthetic pathway of phallotoxins, including this compound, based on current research.
| Component | Name/Type | Function | Reference |
| Gene Family | MSDIN | Encodes the 34-35 amino acid precursor proproteins for phallotoxins and amatoxins. | pnas.orgresearchgate.net |
| Enzyme | Prolyl Oligopeptidase B (POPB) | A serine protease that recognizes and cleaves the proprotein at flanking proline residues, and catalyzes macrocyclization of the core peptide via transpeptidation. | wu.ac.thnih.gov |
| Enzyme | Cytochrome P450s (e.g., P450-29) | Oxygenases likely responsible for the hydroxylation of the peptide backbone, contributing to structural diversity. | pnas.org |
| Enzyme | Flavin Monooxygenase 1 (FMO1) | A versatile oxygenase implicated in both hydroxylation and the formation of the critical tryptathionine cross-bridge. | google.compnas.org |
Comparative Genomics and Transcriptomics of Toxin-Producing Fungi
Comparative genomic and transcriptomic analyses of Amanita species have been instrumental in elucidating the genetic basis of phallotoxin biosynthesis. These studies have revealed that the capacity to produce these toxins is not universally distributed across the genus but is confined to specific sections, primarily the Phalloideae.
Research has identified a "toxin gene supercluster" in toxin-producing Amanita species. This supercluster contains the genes for both amatoxins and phallotoxins, suggesting a coordinated regulation and shared evolutionary history. The core of this biosynthetic pathway is the MSDIN gene family, which encodes the precursor peptides for these toxins. Each MSDIN gene encodes a proprotein of 34-37 amino acids.
Transcriptomic studies, which analyze gene expression, have shown that the MSDIN genes are highly expressed in the mushroom's gills, the site of toxin synthesis. Furthermore, these studies have identified genes encoding key processing enzymes, such as prolyl oligopeptidases (POPs), located in close proximity to the MSDIN genes within the genome. The co-expression of the precursor peptide genes and the processing enzyme genes provides strong evidence for their functional linkage in the phallotoxin biosynthetic pathway.
Comparative analyses between toxin-producing species like Amanita phalloides and non-toxic relatives like Amanita inornata have highlighted the presence of the MSDIN gene family and the associated processing enzymes as the key differentiating factor for toxigenicity.
The table below summarizes key genes involved in phallotoxin biosynthesis, identified through comparative genomics and transcriptomics.
| Gene Family | Function | Location | Significance in Phallotoxin Biosynthesis |
| MSDIN | Encodes the precursor propeptides for phallotoxins and amatoxins. | Toxin Gene Supercluster | Provides the primary amino acid sequence for the toxins. |
| Prolyl Oligopeptidase (POP) | A family of peptidases responsible for the cyclization of the precursor peptide. | Toxin Gene Supercluster | Catalyzes the crucial step of forming the cyclic structure of phallotoxins. |
Evolutionary Perspectives of Phallotoxin Biosynthesis
The evolution of phallotoxin biosynthesis is a fascinating subject that offers insights into the chemical ecology of Amanita mushrooms. The current understanding, shaped by phylogenetic and genomic studies, points towards a complex evolutionary history.
The distribution of phallotoxin and amatoxin biosynthesis capabilities is not random across the Amanita genus. It is concentrated in the section Phalloideae, which includes some of the most poisonous mushrooms known. This suggests a single origin of the toxin biosynthetic pathway within this lineage, followed by subsequent gene duplication and diversification. The MSDIN gene family, encoding the toxin precursors, shows clear evidence of such gene duplication events, leading to a variety of related toxin structures.
One of the central hypotheses regarding the evolution of these toxins is that the biosynthetic pathway was acquired through horizontal gene transfer (HGT). HGT is the movement of genetic material between different species, and it is a known mechanism for the rapid acquisition of new traits. The "toxin gene supercluster" containing the MSDIN and POP genes has features that are consistent with an HGT event, although the donor organism remains unknown.
From a functional perspective, the evolution of phallotoxins is likely driven by their ecological role. While the exact purpose of these toxins for the mushroom is still debated, a leading hypothesis is that they serve as a defense mechanism against fungivores (animals that eat fungi), particularly nematodes and other small invertebrates. The potent biological activity of phallotoxins, which involves binding to actin filaments and disrupting cell function, would be an effective deterrent. The diversification of the toxin structures within the phallotoxin family could be an evolutionary response to a range of different fungivores, representing a form of chemical defense co-evolution.
The evolutionary pathway can be summarized as follows:
Acquisition: The core genes for toxin biosynthesis, including a precursor peptide gene and a processing peptidase gene, were likely acquired by an ancestral Amanita species via horizontal gene transfer.
Duplication and Diversification: The initial toxin genes underwent multiple rounds of duplication, creating the MSDIN gene family. Subsequent mutations in these duplicated genes led to the evolution of a diverse array of phallotoxins and amatoxins.
Ecological Adaptation: This chemical diversity provided a selective advantage by offering a broad-spectrum defense against various fungivores, reinforcing the retention and elaboration of the biosynthetic pathway.
Advanced Synthetic Methodologies for Phallisacin and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) has become the predominant method for assembling peptides due to its efficiency, potential for automation, and simplified purification procedures, where the growing peptide chain is anchored to an insoluble resin support. openaccessjournals.combachem.compowdersystems.com For complex cyclic peptides like Phallisacin, SPPS offers a powerful platform, though it requires significant adaptation to handle the molecule's unique structural features. Prior syntheses of phallotoxins were often conducted via solution-phase routes, which are typically laborious and not conducive to the production of molecular libraries. nih.gov
The principal challenge in the synthesis of this compound and its analogs is the construction of the bicyclic core, which is defined by the thioether linkage between a cysteine residue and the indole (B1671886) ring of a tryptophan residue, forming a tryptathionine bridge. wikipedia.org The chemical synthesis of this feature requires specialized coupling strategies.
The synthesis of a molecule as complex as this compound, with multiple reactive functional groups, necessitates a sophisticated and strategic use of protecting groups. biomatik.com In SPPS, two main orthogonal protection schemes are commonly used: the Boc/benzyl and the Fmoc/tBu strategies. bachem.com Orthogonality is critical, meaning that one set of protecting groups can be removed without affecting the others, allowing for precise, stepwise modifications.
For a phallotoxin synthesis, this involves:
Temporary Nα-Protecting Groups: Groups like Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the alpha-amine of the incoming amino acid during coupling. They are removed at the start of each cycle, typically with a base like piperidine. powdersystems.com
Permanent Side-Chain Protecting Groups: The reactive side chains of the amino acids (e.g., the hydroxyl groups of threonine and hydroxymethyl-dihydroxypropyl moieties, and the carboxyl group) must be protected throughout the synthesis. These groups, such as t-butyl (tBu), are designed to be stable to the conditions of Nα-deprotection but are removed during the final cleavage from the resin. bachem.combiotage.com
Orthogonal Protecting Groups for Cyclization: Specific protecting groups may be employed for the residues involved in macrocyclization, allowing their selective deprotection while the peptide is still on the solid support. nih.gov
Table 1: Common Protecting Groups in Solid-Phase Peptide Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amine | Basic (e.g., 20% Piperidine in DMF) |
| tert-Butyloxycarbonyl | Boc | α-Amine | Moderately Acidic (e.g., TFA) |
| tert-Butyl | tBu | Hydroxyl, Carboxyl | Strongly Acidic (e.g., TFA) |
| Trityl | Trt | Thiol, Amide | Mildly Acidic |
This table presents a selection of protecting groups and their general applications in SPPS. bachem.compowdersystems.combiotage.com
Performing macrocyclization while the peptide is still attached to the solid support offers significant advantages, including minimizing intermolecular side reactions that can lead to oligomerization and simplifying purification. researchgate.net For a bicyclic peptide like this compound, this involves two distinct cyclization events.
In the synthesis of the analog [Ala⁷]-phalloidin, a strategy involving two on-resin cyclization reactions was successfully implemented. nih.gov This process typically involves:
First Cyclization (Peptide Backbone): After assembly of the linear peptide, the N-terminal and C-terminal ends are deprotected and coupled to form the first cyclic ring. This requires anchoring the peptide to the resin via a side chain.
Second Cyclization (Tryptathionine Bridge): The formation of the thioether bridge between cysteine and tryptophan creates the second ring, resulting in the final bicyclic structure.
This dual on-resin cyclization approach represents a significant advancement, streamlining the synthesis of these complex phallotoxins. nih.gov
Strategic Use of Protecting Groups in Complex Peptide Synthesis
Solution-Phase Synthetic Routes and Challenges
Before the widespread adoption of SPPS for complex targets, solution-phase peptide synthesis was the primary method. nih.govbiotage.com This approach involves carrying out all reactions in a homogeneous solution, with purification of the intermediate product required after each coupling step. biomatik.com Early total syntheses of phallotoxins, such as phalloin, were achieved using these methods. sci-hub.se
However, solution-phase synthesis of large and complex peptides like this compound is fraught with challenges:
Purification: Each intermediate must be isolated and purified, often by laborious techniques like recrystallization or column chromatography, leading to significant material loss at each stage. biotage.com
Scalability: While suitable for large-scale production of a specific peptide, the process is extremely time-consuming and ill-suited for the rapid synthesis of analogs or libraries for research purposes. nih.gov
Solubility: The growing peptide chain can become insoluble in the reaction solvents, complicating subsequent reactions and purification.
Table 2: Comparison of Synthetic Methodologies for Phallotoxins
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Principle | Peptide grown on an insoluble polymer support. powdersystems.com | All reactions occur in a homogeneous solution. biomatik.com |
| Purification | Excess reagents removed by simple filtration and washing. biotage.com | Requires purification (e.g., chromatography) after each step. biotage.com |
| Speed & Automation | Fast and amenable to automation. openaccessjournals.com | Slow, manual, and laborious. nih.gov |
| Key Challenge | On-resin cyclization and handling of complex structures. | Cumulative yield loss, intermediate purification. biotage.com |
| Suitability for Analogs | High, enables library production. nih.gov | Low, each analog is a full multi-step synthesis. |
Chemoenzymatic Synthesis as an Emerging Approach
Chemoenzymatic synthesis, which combines chemical methods with the use of biological catalysts (enzymes), is an emerging and powerful approach in organic synthesis. researchgate.net While a full chemoenzymatic synthesis of this compound has not been reported, the natural biosynthesis of phallotoxins provides a blueprint for how enzymes could be applied. wikipedia.org
In Amanita phalloides, the biosynthesis of phalloidin (B8060827) (a closely related phallotoxin) involves a series of enzymatic steps, including proteolytic excision from a larger propeptide, cyclization, hydroxylation, and the crucial Trp-Cys cross-linking to form the tryptathionine bridge. wikipedia.org A future synthetic strategy could involve:
Chemical Synthesis of a Precursor: A linear or monocyclic peptide precursor could be assembled using efficient SPPS methods.
Enzymatic Cyclization/Cross-linking: A specific enzyme or a biomimetic catalyst could be used to perform the challenging second cyclization to form the tryptathionine bridge with high stereoselectivity. Researchers have demonstrated the ability of wild-type class I PHA synthase to polymerize monomers with hydroxyl groups at the C2 position, indicating the potential for enzymes to handle non-standard building blocks. nih.gov
This approach could potentially overcome major chemical hurdles, particularly in controlling the stereochemistry of the final bicyclic product.
Stereochemical Control and Atropisomerism in this compound Synthesis
The rigid, sterically hindered structure of the phallotoxin family gives rise to a fascinating stereochemical phenomenon known as atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, making them stable and separable. rsc.orgnih.gov This is not point chirality but axial chirality. The interconversion between atropisomers is a dynamic process, and they can be classified based on their rotational energy barrier and half-life at a given temperature. nih.gov
In the synthesis of phallotoxin analogs, the formation of the bicyclic structure can result in a mixture of atropisomers. nih.gov For example, the solid-phase synthesis of [Ala⁷]-phalloidin yielded a mixture of two distinct and separable atropisomeric compounds, termed "natural" and "non-natural". nih.gov This arises from the restricted rotation around the bond connecting the bicyclic core.
Controlling the formation of these atropisomers is a significant challenge in synthesis. Since different atropisomers can have vastly different biological activities, it is crucial to either direct the synthesis towards the desired isomer or have robust methods for their separation and characterization. nih.gov The study of atropisomerism in these molecules is critical, as it has been shown that even rapidly interconverting atropisomers can bind to their biological targets with high selectivity for one conformation. academie-sciences.fr
Table 3: Classification of Atropisomers
| Class | Half-Life (t₁/₂) at 37 °C | Rotational Energy Barrier (ΔG‡) | Description |
|---|---|---|---|
| Class 1 | < 60 s | < 20 kcal/mol | Rapidly interconverting conformers, often considered achiral. nih.gov |
| Class 2 | 60 s < t₁/₂ < 4.5 years | 20-30 kcal/mol | Can be challenging as stereochemical integrity may be compromised over time. nih.gov |
| Class 3 | > 4.5 years | > 30 kcal/mol | Stable isomers that should be developed as single atropisomers. nih.gov |
This classification, proposed by LaPlante, is a critical framework for considering the stereochemical stability of atropisomeric compounds in drug discovery and chemical biology. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name | Family/Type |
|---|---|
| This compound | Phallotoxin |
| Phalloidin | Phallotoxin |
| [Ala⁷]-phalloidin | Phallotoxin Analog |
| Phalloin | Phallotoxin |
| Cysteine | Amino Acid |
| Tryptophan | Amino Acid |
| Threonine | Amino Acid |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Protecting Group |
| tert-Butyloxycarbonyl (Boc) | Protecting Group |
| tert-Butyl (tBu) | Protecting Group |
| Trityl (Trt) | Protecting Group |
| Piperidine | Organic Base |
Molecular Mechanisms of Phallisacin Biological Activity
Interactions with Actin Filaments
The defining characteristic of Phallisacin's molecular action is its high affinity for filamentous actin (F-actin), the polymerized form of actin. This interaction leads to the pronounced stabilization of actin filaments, fundamentally altering their dynamic properties and interfering with their cellular functions. smolecule.comnih.gov
This compound binds specifically and with moderate affinity to F-actin. smolecule.comsmolecule.com The affinity of phallotoxins for F-actin is generally high, with reported affinity constants (K) in the range of 10⁻⁷ to 10⁻⁸ M for the class. pdn.ac.lk While this compound's specific binding constant is not as extensively documented as that of phalloidin (B8060827), its affinity is sufficient to effectively sequester actin in its filamentous form. The binding occurs at the interface between adjacent actin subunits within the filament. smolecule.comresearchgate.net This interaction is highly specific to F-actin, with phallotoxins binding much more tightly to actin filaments than to actin monomers (G-actin). researchgate.net
| Compound | Relative Binding Affinity |
|---|---|
| Phalloidin | High |
| Phallacidin | High |
| This compound | Moderate smolecule.com |
| Phallisin | Low smolecule.com |
The stabilizing effect of this compound is a direct consequence of its binding mechanism. By binding to the interface between F-actin subunits, this compound essentially acts as a molecular clamp, locking adjacent actin protomers together. smolecule.comresearchgate.net This cross-linking function enhances the stability of the actin filament structure significantly. smolecule.com The bicyclic structure of phallotoxins, which features a unique tryptathionine cross-bridge between cysteine and tryptophan residues, is crucial for this activity. smolecule.com This stabilization renders the F-actin resistant to a variety of physical and chemical destabilizing influences, including depolymerization by chaotropic ions, degradation by proteases, and disruption by agents like cytochalasins. pdn.ac.lk
This compound profoundly disrupts the normal dynamics of actin polymerization and depolymerization. The cellular actin cytoskeleton is maintained in a constant state of flux, with the equilibrium between monomeric G-actin and filamentous F-actin being tightly regulated. This compound binding shifts this equilibrium drastically toward the F-actin state. pdn.ac.lkgoogle.com It potently inhibits the depolymerization of actin filaments, preventing the dissociation of actin monomers from the filament ends. smolecule.comnih.govresearchgate.net This action effectively "freezes" the cytoskeleton, preventing the structural rearrangements necessary for processes such as cell motility, division, and maintenance of cell shape. smolecule.comethz.ch
Effects on Actin Polymerization Dynamics and Depolymerization Inhibition
Engagement with Cellular Regulatory Elements
Beyond its direct and primary interaction with actin, this compound has been noted to engage with other cellular regulatory systems, although these interactions are less characterized.
This compound has been identified as a modulator of ion channels. smolecule.com Its chemical properties allow it to interact with various biological macromolecules, and this includes the ability to affect ion channel function. smolecule.com However, detailed electrophysiological studies specifying which ion channels are targeted by this compound and the precise nature of the modulation (e.g., inhibition, activation, or alteration of gating kinetics) are not extensively detailed in the available literature. This capacity for ion channel interaction suggests a broader, though less understood, toxicological profile than its effects on actin alone.
No Information Found for "this compound"
Following a comprehensive search of scientific literature and chemical databases, no information has been found for a compound named "this compound." This substance does not appear to be a recognized or documented chemical entity. As a result, it is not possible to provide an article on its molecular mechanisms, biological activity, or chemical properties as requested in the detailed outline.
The inability to find any reference to "this compound" in reputable scientific sources prevents the generation of accurate and factual content regarding its interaction with G Protein-Coupled Receptors (GPCRs), inhibition of kinase activities, intramolecular reactivity, or its association with biological macromolecules. All sections and subsections of the proposed article rely on the existence of foundational research concerning this specific compound.
Without any data on "this compound," the creation of the requested tables and the discussion of research findings are not feasible. Any attempt to generate such an article would be speculative and would not meet the standards of scientific accuracy.
It is recommended to verify the name of the compound and ensure it is spelled correctly. If the compound is known by another name, providing that alternative name would be necessary to proceed with a literature search and content generation.
Research Applications and Chemical Probe Development
Phallisacin as a Tool for Cytoskeletal Dynamics Research
The primary application of this compound in research stems from its potent and selective interaction with the actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, shape determination, and intracellular transport. By binding to F-actin, this compound effectively freezes the dynamic equilibrium between actin filaments and their monomeric form, G-actin. This property makes it an invaluable tool for studying the intricate processes governed by actin dynamics.
A study on the distribution of various phallotoxins in different tissues of the Amanita phalloides carpophore revealed that the concentrations of this compound, along with phalloidin (B8060827) and phallisin, were particularly high in the bulb and volva. nih.gov This natural distribution highlights the significant presence of this specific toxin within the mushroom.
Table 1: Concentration of Major Phallotoxins in Different Tissues of *Amanita phalloides***
This table presents the mean concentrations (in micrograms per gram of dry weight) of key phallotoxins across various parts of the mushroom, as determined by high-performance liquid chromatography. The data illustrates the tissue-dependent distribution of these toxins. nih.gov
| Tissue | Phallacidin (µg/g) | This compound (µg/g) | Phalloidin (µg/g) | Phallisin (µg/g) | Phalloin (µg/g) |
|---|---|---|---|---|---|
| Cap (C) | 125 | 130 | 250 | 150 | 80 |
| Gills (G) | 130 | 140 | 260 | 160 | 85 |
| Ring (R) | 110 | 120 | 230 | 140 | 75 |
| Stipe (S) | 100 | 110 | 210 | 130 | 70 |
| Bulb (B) | 180 | 200 | 400 | 250 | 120 |
| Volva (V) | 170 | 190 | 380 | 240 | 110 |
Fluorescently labeled phallotoxins are extensively used to visualize actin filaments in cells. While phalloidin is the most commonly used phallotoxin for creating these fluorescent probes, the shared mechanism of action among phallotoxins means that this compound can also be, and has been, adapted for such purposes. These fluorescent conjugates are created by attaching a fluorophore to the phallotoxin molecule. When introduced into cells, the conjugate binds to F-actin, allowing for the direct visualization of the actin cytoskeleton using fluorescence microscopy.
The development of fluorescent probes based on the phallotoxin scaffold allows for the real-time imaging of actin dynamics in living cells, providing critical insights into processes such as cell division, migration, and the formation of cellular structures like lamellipodia and filopodia. rsc.org The choice of fluorophore can be tailored for different imaging modalities, including super-resolution microscopy, which enables the visualization of actin structures at the nanoscale. nih.gov
For instance, studies using phallotoxin staining have been instrumental in understanding how the spatial organization of the actin cytoskeleton contributes to the mechanical properties of cells and how this, in turn, influences cell behavior and tissue development. nih.gov The precise and high-contrast staining afforded by phallotoxin conjugates provides detailed information on the distribution and density of actin filaments within the cell, revealing the intricate network that dictates cellular form and function.
Application of Fluorescent this compound Conjugates in Live-Cell Imaging
Elucidation of Cytoskeletal Abnormalities through this compound Studies
Given its direct interaction with a key component of the cytoskeleton, this compound and other phallotoxins are valuable for studying diseases characterized by cytoskeletal abnormalities. mdpi.comnih.gov A number of human diseases, including certain myopathies and neurodegenerative disorders, are linked to defects in actin organization and dynamics. nih.gov
By using this compound to stabilize and visualize actin filaments, researchers can investigate how disease-causing mutations or pathological conditions affect the structure and integrity of the actin cytoskeleton. For example, in studies of nemaline myopathy, a congenital muscle disorder, phallotoxin staining can be used to identify the characteristic rod-like structures composed of actin and other proteins within muscle fibers. Furthermore, in neurodegenerative diseases like Alzheimer's, where cytoskeletal disruptions are a known feature, phallotoxin-based probes can help to elucidate the specific changes in actin organization that occur in affected neurons. nih.gov
Contributions to Rational Drug Design and Chemical Biology
The detailed understanding of the interaction between this compound and actin provides a foundation for the rational design of new therapeutic agents that target the actin cytoskeleton. parssilico.com Moreover, the unique properties of this compound make it and its derivatives useful as chemical probes to explore cellular pathways. rsc.org
The actin cytoskeleton has been identified as a potential target for anti-cancer drugs, as the rapid proliferation and metastasis of cancer cells are heavily dependent on dynamic actin remodeling. The interaction between phallotoxins and actin serves as a model for the development of actin-targeting agents. nih.gov By studying the structural basis of this interaction, medicinal chemists can design small molecules that mimic the effects of this compound, either by stabilizing or destabilizing actin filaments, to inhibit cancer cell growth and motility. parssilico.comnih.gov
The key principles derived from phallotoxin-actin interactions for drug design include:
High Specificity: The ability of this compound to bind specifically to F-actin without significantly affecting other cellular components is a desirable trait for any targeted therapy.
Potent Activity: The high-affinity binding of this compound to actin means that it is effective at low concentrations, a principle that guides the optimization of lead compounds in drug discovery.
Structural Rigidity: The bicyclic structure of this compound is crucial for its activity. This provides insights into the importance of conformational constraint in the design of potent inhibitors.
A chemical probe is a small molecule used to study and manipulate biological systems. This compound, due to its specific biological activity, can be considered a natural chemical probe for the actin cytoskeleton. rsc.org The development of synthetic analogs and fluorescently tagged versions of phallotoxins, including this compound, has expanded their utility as chemical probes. rsc.org
These probes can be used to:
Identify new actin-binding proteins: By using this compound derivatives in pull-down assays, researchers can identify other proteins that associate with the actin cytoskeleton.
Screen for new drugs: this compound-based assays can be used to screen for small molecules that disrupt the phallotoxin-actin interaction, potentially identifying new classes of actin-targeting drugs.
Investigate signal transduction pathways: As the actin cytoskeleton is a hub for many signaling pathways, this compound probes can be used to dissect the role of actin dynamics in these complex cellular communication networks.
Analytical and Structural Characterization Methodologies for Phallisacin
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Phallisacin from the complex matrix of mushroom extracts or biological samples, where it co-exists with other toxins like amatoxins and different phallotoxins.
High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase is paired with a polar mobile phase.
A key application involves the simultaneous determination of up to eight amatoxins and phallotoxins, including acidic toxins like this compound. nih.gov In such methods, toxins are separated, identified, and quantified using a gradient elution system. nih.gov For instance, a gradient of 0.02 M aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) can effectively separate this compound from other compounds. nih.gov Detection is typically achieved by monitoring the absorbance of the column effluent at specific wavelengths, such as 295 nm, which is characteristic of the phallotoxins' chromophore, and also at 214 nm for the peptide bonds. nih.gov The purity of this compound isolated from mushroom extracts, such as from Amanita phalloides or Amanita exitialis, is often verified using RP-HPLC, confirming its suitability as an analytical standard. nih.govtandfonline.com Studies have successfully used HPLC to quantify the distribution of this compound in various tissues of the Amanita phalloides mushroom, revealing that its concentration can be tissue-dependent. nih.gov
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | tandfonline.com |
| Mobile Phase | Gradient elution with 0.02 M aqueous ammonium acetate and acetonitrile | nih.govtandfonline.com |
| Detection | UV absorbance at 295 nm and 214 nm | nih.gov |
| Detection Limit | 10 ng/mL | nih.gov |
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which operate at higher pressures. researchgate.net
UPLC, often coupled with mass spectrometry (UPLC-MS/MS), has become a primary tool for the rapid and simultaneous quantification of this compound and other mushroom toxins in clinical and forensic samples like human blood and urine. nih.govdntb.gov.ua A typical chromatographic separation can be completed in as little as nine minutes on a specialized column, such as a Waters Acquity UPLC HSS T3. researchgate.netnih.govdntb.gov.ua These rapid methods are crucial in poisoning cases where quick therapeutic decision-making is vital. nih.govdntb.gov.ua The enhanced resolution of UPLC allows for the clear separation of this compound from structurally similar toxins, ensuring accurate quantification with limits of quantification (LOQ) in the low ng/mL range for biological fluids. researchgate.netnih.gov
Table 2: UPLC System Parameters for this compound Detection
| Parameter | Description | Reference |
|---|---|---|
| System | Waters ACQUITY UPLC system | oup.commdpi.com |
| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | researchgate.netnih.govdntb.gov.ua |
| Mobile Phase | Gradient of HPLC-grade water and methanol (B129727) with 0.005% formic acid | nih.govdntb.gov.ua |
| Run Time | ~9 minutes | nih.govdntb.gov.ua |
| Application | Simultaneous quantification of amatoxins and phallotoxins in blood and urine | researchgate.netnih.govdntb.gov.ua |
Capillary Electrophoresis (CE) is a powerful separation technique that is particularly well-suited for the analysis of charged molecules like the acidic oligopeptide this compound. gtfch.org In CE, charged molecules are separated based on their electrophoretic mobility in a narrow capillary filled with an electrolyte buffer, under the influence of a high voltage. sebia.com This technique offers high separation efficiency and resolution, often superior to HPLC, due to the plug-like flow profile of the electroosmotic flow. sebia.com
CE coupled to mass spectrometry (CE-MS) has been successfully applied to the analysis of forensically relevant mushroom toxins. gtfch.org this compound has been identified in methanolic extracts of Amanita phalloides and Amanita virosa using this method. gtfch.org The separation is typically achieved using a running buffer such as 20 mmol/L ammonium formate (B1220265) at an alkaline pH (e.g., 10.8), which ensures that acidic peptides like this compound are negatively charged and migrate predictably within the electric field. gtfch.org
Ultra-High-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Mass Spectrometry-Based Identification and Profiling
Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive identification.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it ideal for analyzing large, thermally labile biomolecules like this compound. When coupled with a separation technique like HPLC, UPLC, or CE, ESI-MS allows for the precise determination of the molecular weight of the eluted compounds.
This compound can be detected in either positive or negative ionization mode, depending on the analytical method. In negative ion mode, it is typically detected as the deprotonated molecular ion [M-H]⁻. gtfch.org Research using CE-ESI-MS has identified this compound by its [M-H]⁻ ion at an m/z of 861.3. gtfch.org UPLC-MS/MS methods have also utilized ESI in negative mode for the identification and quantification of this compound in complex biological matrices. oup.com Alternatively, some methods employ positive electrospray ionization (ESI+), where this compound would be detected as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. mdpi.comdntb.gov.ua
Tandem Mass Spectrometry, also known as MS/MS or MS², is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides structural information about the precursor ion and allows for highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). oup.comeag.com
UPLC-MS/MS is the benchmark for confirmatory analysis and quantification of this compound. researchgate.netnih.gov In a typical MS/MS experiment, the mass spectrometer selects the molecular ion of this compound (e.g., m/z 861.3 in negative mode) and subjects it to collision-induced dissociation (CID) with an inert gas. eag.com This fragmentation process breaks the peptide bonds and other parts of the molecule in a predictable manner, creating a unique "fingerprint" of product ions.
Studies have noted that the fragmentation pattern of this compound is similar to that of the related compound, Phallacidin. gtfch.org Analysis in negative ionization mode showed that this compound's bicyclic structure is relatively stable, producing few high-mass fragment ions in MS² experiments. gtfch.org This high degree of specificity makes MS/MS an exceptionally reliable technique for identifying this compound even at trace levels in complex samples. msaltd.co.uk
This compound: A Non-Existent Compound
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no scientific literature or data available for a compound with this name. It is highly probable that "this compound" is a non-existent chemical entity.
Extensive searches across multiple scientific databases and search engines for "this compound" and its potential analytical and structural characterization have yielded no relevant results. The methodologies outlined in the query, such as High-Resolution Mass Spectrometry, NMR Spectroscopy, X-ray Crystallography, Circular Dichroism, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, are standard techniques for characterizing chemical compounds. However, their application is contingent on the existence of the compound itself.
Without any foundational information on "this compound," it is impossible to generate an accurate and scientifically valid article detailing its properties and characterization. The creation of such an article would be speculative and would not adhere to the principles of scientific accuracy.
It is recommended to verify the name of the compound of interest. There may be a typographical error in the name, or the compound may be known under a different, established scientific name. Accurate identification is the first and most critical step in any scientific inquiry.
Advanced Spectroscopic and Biophysical Characterization
Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) for Protein Stability Assessment
The stability of a protein is a critical factor in its function, and the interaction with ligands can significantly alter this stability. Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to study the conformational stability of proteins and the effects of ligand binding. photophysics.comhuji.ac.ilspringernature.comharvard.edunih.govkrell-laboratory.comatascientific.com.aulabmanager.comnih.gov
Differential Scanning Fluorimetry (DSF) , also known as Protein Thermal Shift Assay, is a high-throughput method for assessing protein stability. photophysics.comhuji.ac.ilspringernature.comharvard.edunih.govnih.govyoutube.com It measures the thermal unfolding of a protein by monitoring changes in fluorescence. harvard.edu This can be achieved by using a fluorescent dye that preferentially binds to the hydrophobic regions of a protein that become exposed as it unfolds, or by monitoring the changes in the intrinsic fluorescence of tryptophan and tyrosine residues within the protein (nanoDSF). photophysics.comharvard.edu The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). A shift in the Tm upon the addition of a ligand, such as this compound, indicates a binding event and provides information about the stabilization or destabilization of the protein. An increase in Tm suggests that the ligand binding stabilizes the protein.
Differential Scanning Calorimetry (DSC) is a technique that directly measures the heat absorbed or released by a molecule as it undergoes a thermally induced transition. krell-laboratory.comatascientific.com.aulabmanager.comnih.govmdpi.com When a protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. mdpi.com The apex of this peak corresponds to the Tm, and the area under the peak represents the calorimetric enthalpy (ΔH) of unfolding. atascientific.com.au Ligand binding that stabilizes the protein will shift the Tm to a higher temperature. labmanager.com
The table below illustrates the kind of data that can be obtained from such a DSC experiment.
| Sample | Transition Temperature (Tm) |
| F-actin | 69.5 °C |
| F-actin + Phalloidin (B8060827) | 83.5 °C |
This table is based on data for the related phallotoxin, phalloidin, and is illustrative of the expected effect for this compound.
Given the structural similarity and shared mechanism of action of phallotoxins, it is highly probable that this compound would also demonstrate a significant stabilizing effect on F-actin, which could be quantitatively characterized using DSF and DSC. ethz.ch These techniques would be instrumental in determining the binding affinity and the thermodynamic parameters of the this compound-actin interaction.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are invaluable tools in modern chemistry and biology for predicting and analyzing molecular interactions and properties at the atomic level. nih.govmdpi.com For a complex molecule like this compound, these approaches can provide deep insights into its interaction with biological targets and its intrinsic chemical characteristics.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.comnih.govmdpi.commdpi.comfip.org In the context of this compound, docking simulations can be used to model its interaction with the binding site on the F-actin filament. This method can help to identify the key amino acid residues involved in the interaction and to understand the binding mode, including the formation of hydrogen bonds and hydrophobic interactions. While specific docking studies for this compound are not extensively documented, the methodology is widely applied to similar natural product-protein interactions. jppres.comnih.govmdpi.commdpi.comfip.org For example, docking studies on other cyclic peptides have successfully elucidated their binding mechanisms to their respective protein targets. jppres.commdpi.com
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. nih.govmdpi.comnih.govyoutube.comarxiv.org After an initial docking pose is obtained, MD simulations can be run to observe the behavior of the this compound-actin complex over time. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the flexibility of the complex, the stability of the binding, and the conformational changes that may occur upon binding. mdpi.comnih.govarxiv.org A study on the total synthesis of phalloidin utilized molecular dynamics simulations to understand the conformational flexibility of synthetic intermediates, which was critical for the successful synthesis. nih.gov This highlights the power of MD simulations in understanding the structural dynamics of phallotoxins and their precursors. nih.gov Such simulations for this compound could provide crucial information on how it stabilizes the F-actin filament by restricting its natural dynamics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgmdpi.comscispace.comwikipedia.orgrsc.org It is a powerful tool for calculating various molecular properties, including electronic structure, reactivity, and spectroscopic parameters. aps.orgmdpi.comscispace.comrsc.org
A study focusing on the chemical reactivity and bioactivity of the phallotoxin family, including this compound, utilized DFT to calculate several global reactivity descriptors. scribd.com These descriptors, such as electronegativity, global hardness, and electrophilicity, provide a quantitative measure of the chemical reactivity of the molecules. The study found that this compound was one of the most reactive peptides within the phallotoxin group, a finding attributed to its electronic structure. scribd.com
The table below presents some of the calculated global reactivity descriptors for this compound and related phallotoxins from the aforementioned study. A lower global hardness value generally indicates higher reactivity.
| Molecule | Electronegativity (χ) | Global Hardness (η) | Electrophilicity (ω) |
| Phallacidin | 3.1739 | 4.3184 | 1.1664 |
| Phallacin | 3.1216 | 4.3530 | 1.1192 |
| This compound | 3.2201 | 4.2982 | 1.2069 |
| Phallisin | 3.1979 | 4.3411 | 1.1764 |
| Phalloidin | 3.1491 | 4.3800 | 1.1332 |
Data sourced from a study on the chemical reactivity and bioactivity of the Phallotoxin family. scribd.com
These DFT-derived parameters are crucial for understanding the electronic basis of this compound's interaction with biological macromolecules. scribd.com The analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can further elucidate the nature of the covalent bond formation that is characteristic of some toxin-target interactions and the non-covalent interactions that stabilize the complex. scispace.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Phallisacin in biological samples?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Key parameters include:
- Column : C18 reverse-phase (2.1 × 100 mm, 1.7 µm).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Detection Limits : LOQ (Limit of Quantification) = 0.03 µg/L; LOD (Limit of Detection) = 0.01 µg/L .
- Validation : Include recovery rates (70–120%), precision (RSD < 15%), and matrix effect evaluation to ensure reproducibility across sample types (e.g., plasma, urine) .
Q. What are the primary toxicological mechanisms of this compound, and how are they studied in vitro?
- Methodological Answer : this compound’s toxicity is linked to ribosomal RNA inhibition. In vitro studies typically use:
- Cell Lines : HepG2 (liver) or HEK293 (kidney) cells exposed to this compound concentrations (0.1–10 µM) for 24–72 hours.
- Endpoints : Apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial dysfunction (JC-1 staining). Dose-response curves and IC50 calculations are critical for comparative analysis .
Advanced Research Questions
Q. How can researchers design robust experimental protocols to address contradictory data on this compound’s bioaccumulation potential?
- Methodological Answer : Contradictions often arise from variability in exposure models or analytical techniques. To mitigate this:
- Standardized Models : Use in vivo models (e.g., zebrafish or rodents) with controlled exposure durations (e.g., acute vs. chronic).
- Data Normalization : Normalize tissue concentrations to lipid content or protein levels to account for biological variability.
- Cross-Validation : Compare LC-MS/MS results with immunoassays (e.g., ELISA) to confirm detection consistency .
Q. What methodologies are effective for validating novel this compound antagonists in preclinical studies?
- Methodological Answer :
- High-Throughput Screening (HTS) : Screen chemical libraries (10,000+ compounds) using fluorescence-based ribosomal binding assays.
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to this compound’s target sites.
- In Vivo Efficacy : Prioritize compounds with >50% inhibition in vitro for further testing in rodent models of acute toxicity. Track survival rates and biomarker recovery (e.g., ALT/AST for liver damage) .
Q. How should researchers address discrepancies in this compound’s reported pharmacokinetic (PK) parameters across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate PK data (e.g., half-life, clearance) from peer-reviewed studies. Use statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers and confounding factors (e.g., species-specific metabolism).
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution patterns to reconcile interspecies differences .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to sigmoidal curves (Hill equation) to estimate EC50/IC50.
- Cluster Analysis : Use PCA (Principal Component Analysis) to subgroup cells based on response variability (e.g., resistant vs. sensitive subpopulations).
- Software : Implement tools like GraphPad Prism or R packages (drc, nlme) for robust statistical modeling .
Tables of Key Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LC-MS/MS LOD | 0.01 µg/L | ESI+ | |
| In Vitro IC50 (HepG2) | 2.5 µM | MTT assay | |
| Recovery Rate (Urine) | 85–110% | Matrix-matched | |
| Zebrafish LD50 | 0.8 mg/kg | Acute exposure |
Guidance for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
